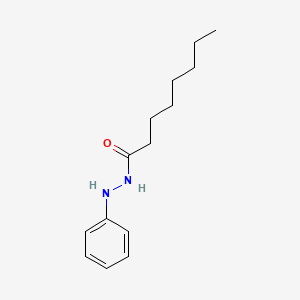
Octanoic acid, 2-phenylhydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octanoic acid, 2-phenylhydrazide is an organic compound with the molecular formula C14H22N2O. It is a derivative of octanoic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-phenylhydrazide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octanoic acid, 2-phenylhydrazide typically involves the reaction of octanoic acid with phenylhydrazine. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the hydrazide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or ethanol for several hours .
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Octanoic acid, 2-phenylhydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines. Substitution reactions can result in a variety of substituted hydrazides .
Scientific Research Applications
Octanoic acid, 2-phenylhydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Industry: It may be used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of octanoic acid, 2-phenylhydrazide involves its interaction with specific molecular targets. The hydrazide group can form stable complexes with metal ions or enzymes, potentially inhibiting their activity. This interaction can disrupt metabolic pathways in microorganisms, leading to their inhibition or death. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to interfere with enzyme function is a key aspect of its mechanism .
Comparison with Similar Compounds
Octanoic acid: A simple fatty acid with similar chain length but lacking the hydrazide group.
Phenylhydrazine: A compound with a similar hydrazide group but without the octanoic acid chain.
Caprylic acid: Another name for octanoic acid, highlighting its use in various applications.
Uniqueness: Octanoic acid, 2-phenylhydrazide is unique due to the combination of the octanoic acid chain and the phenylhydrazide group. This combination imparts distinct chemical properties and potential biological activities that are not observed in the individual components. The presence of the hydrazide group allows for specific interactions with enzymes and metal ions, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
4076-76-0 |
|---|---|
Molecular Formula |
C14H22N2O |
Molecular Weight |
234.34 g/mol |
IUPAC Name |
N'-phenyloctanehydrazide |
InChI |
InChI=1S/C14H22N2O/c1-2-3-4-5-9-12-14(17)16-15-13-10-7-6-8-11-13/h6-8,10-11,15H,2-5,9,12H2,1H3,(H,16,17) |
InChI Key |
GBWNQLDDRUYFOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NNC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


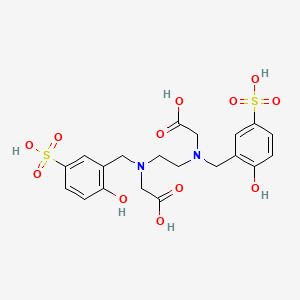
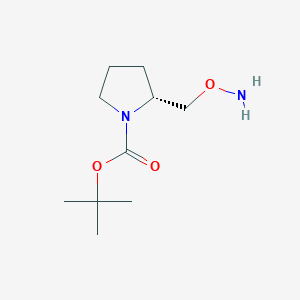
![N-[[(2-methylbenzoyl)amino]carbamothioyl]thiophene-2-carboxamide](/img/structure/B14146104.png)


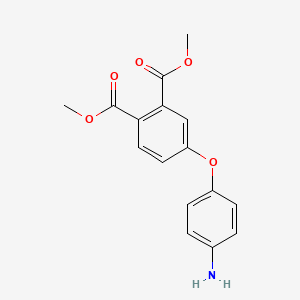

![2-[(5,7-dinitroquinolin-8-yl)amino]benzoic Acid](/img/structure/B14146136.png)
![2-[(13,13-dimethyl-7-oxo-6-phenyl-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-5-yl)sulfanyl]-N-(1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B14146144.png)

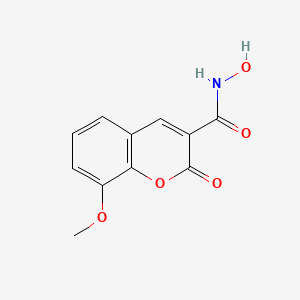
![p-Allylcalix[4]arene](/img/structure/B14146169.png)
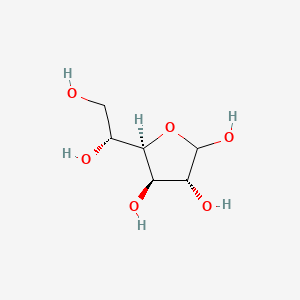
![4-{(2E)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B14146175.png)
